Product packaging for 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one(Cat. No.:CAS No. 506437-48-5)

1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one

Cat. No.: B12831140
CAS No.: 506437-48-5
M. Wt: 184.59 g/mol
InChI Key: ZAKLOEHAIXAGFF-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one (CAS 506437-48-5) is a synthetic fluorinated chalcone derivative with the molecular formula C9H6ClFO and a molecular weight of 184.60 g/mol . This compound features the core 1,3-diaryl-2-propen-1-one scaffold characteristic of the chalcone family, which is a privileged structure in medicinal chemistry known for its wide spectrum of bioactivities . Its calculated density is 1.233 g/cm³, with a boiling point of approximately 255.7°C and a flash point of 108.4°C . Chalcones like this are extensively investigated as promising templates for developing novel anticancer agents . They exhibit their biological effects through multiple mechanisms, including inducing apoptosis (programmed cell death), disrupting the cell cycle, and inhibiting key oncogenic signaling pathways . The presence of electron-withdrawing substituents, such as the fluorine and chlorine atoms in this compound, is a common strategy in structure-activity relationship (SAR) studies to enhance potency and optimize drug-like properties . Researchers utilize this compound as a key chemical building block for designing and synthesizing new molecules with potential activity against various cancer cell lines. This product is intended For Research Use Only (RUO) and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClFO B12831140 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one CAS No. 506437-48-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

506437-48-5

Molecular Formula

C9H6ClFO

Molecular Weight

184.59 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-fluoroprop-2-en-1-one

InChI

InChI=1S/C9H6ClFO/c1-6(11)9(12)7-4-2-3-5-8(7)10/h2-5H,1H2

InChI Key

ZAKLOEHAIXAGFF-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)C1=CC=CC=C1Cl)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2 Chlorophenyl 2 Fluoro 2 Propen 1 One

Chemo- and Regioselective Synthesis via Condensation Reactions

Mechanism of Claisen-Schmidt Condensation and its Variants

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for generating α,β-unsaturated ketones. It is a specific type of crossed-aldol condensation that occurs between an aldehyde or ketone that has an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. acs.orgwikipedia.org This prevents the self-condensation of the aromatic aldehyde, favoring the desired cross-condensation pathway. le.ac.uk

The general mechanism can proceed under either basic or acidic catalysis. researchgate.net

Base-Catalyzed Mechanism: A base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), abstracts an α-hydrogen from the enolizable ketone (e.g., a theoretical fluoroacetone) to form a nucleophilic enolate ion. gordon.edunrochemistry.com This enolate then attacks the electrophilic carbonyl carbon of the non-enolizable aromatic aldehyde (in this case, 2-chlorobenzaldehyde). le.ac.uklibretexts.org The resulting tetrahedral intermediate is a β-hydroxy ketone (an aldol (B89426) addition product). nrochemistry.com This intermediate readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β-unsaturated ketone. gordon.edu

Acid-Catalyzed Mechanism: An acid catalyst protonates the carbonyl oxygen of the ketone, which then tautomerizes to its enol form. This enol acts as the nucleophile, attacking the protonated carbonyl of the aldehyde. Subsequent dehydration leads to the final enone product.

For the specific synthesis of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one, a plausible Claisen-Schmidt approach would involve the condensation of 2-chlorobenzaldehyde (B119727) (which lacks α-hydrogens) with a fluorinated ketone like fluoroacetone (B1215716). The reaction would proceed via the enolate of fluoroacetone attacking the carbonyl of 2-chlorobenzaldehyde, followed by dehydration. A similar synthesis producing a fluorinated chalcone (B49325) has been demonstrated by reacting a substituted benzaldehyde (B42025) with a fluorinated acetophenone (B1666503). researchgate.net

Role of Catalyst Systems in Yield and Selectivity Enhancement

The choice of catalyst is critical in a Claisen-Schmidt condensation to maximize the yield of the desired product and minimize side reactions. organicreactions.org While traditional methods use strong bases like NaOH or KOH in alcoholic solvents, sapub.orgresearchgate.net modern synthetic chemistry has explored a range of catalyst systems to improve efficiency and adhere to green chemistry principles.

Heterogeneous catalysts are particularly advantageous as they can be easily recovered and recycled. These include both solid acid and solid base catalysts. The catalytic activity often correlates with the basicity or acidity of the material, which facilitates the key enolate/enol formation and condensation steps. researchgate.netresearchgate.net The proposed mechanism for some solid acid catalysts, like protonated aluminate mesoporous silica, involves the Lewis acidic sites (e.g., Al³⁺) coordinating to the ketone's carbonyl oxygen to promote enolate formation. rsc.org

Interactive Table: Catalyst Systems in Claisen-Schmidt Condensations

Catalyst Type Specific Example(s) Typical Conditions Role/Advantage Reference(s)
Homogeneous Base NaOH, KOH Aqueous ethanol, Room temp to 50°C Traditional, effective for simple chalcones researchgate.net, researchgate.net
Homogeneous Acid p-Toluenesulfonic acid (PTSA), Dry HCl Solvent-free, Microwave irradiation Acid catalysis, can improve yields sapub.org, researchgate.net
Ionic Liquids Sulfonic acid-functional ILs Dual catalyst and solvent Recyclable, high activity researchgate.net, acs.org
Heterogeneous Solid Base Mg/Al Mixed Oxides, Natural Phosphate (NP) Solvent-free or in solvents like methanol Recyclable, high basicity drives reaction researchgate.net, researchgate.net
Heterogeneous Solid Acid Protonated Aluminate Mesoporous Silica (HAlMSN) Solvent-free, Low temperature Recyclable, Lewis/Brønsted acid sites rsc.org

| Green Catalysts | Na and Cs-Norit (Activated Carbon) | Sonochemical irradiation | Enhanced yield under ultrasound | organicreactions.org |

Fluorination Strategies for α,β-Unsaturated Ketones

Introducing a fluorine atom at the α-position of an enone can be achieved either by building the molecule with a fluorine-containing starting material or by direct fluorination of a pre-formed α,β-unsaturated ketone.

Stereoselective Fluorination Techniques

Achieving stereoselectivity in fluorination is a significant challenge in organic synthesis. For α,β-unsaturated ketones, the goal is often to control the geometry of the double bond.

One advanced method involves a domino reaction of enolizable ketones with a reagent like bromodifluoro(trimethyl)silane (Me₃SiCF₂Br). organic-chemistry.orgacs.org This one-pot process proceeds through several steps: in situ generation of both a silyl (B83357) enol ether and difluorocarbene, followed by difluorocyclopropanation, ring-opening, and finally defluorination to yield the α-fluoroenone. organic-chemistry.orgacs.org This method is powerful because it constructs the fluorinated double bond directly from a simple ketone precursor, such as 1-(2-chlorophenyl)ethan-1-one (2-chloroacetophenone).

Another strategy is the direct fluorination of the non-fluorinated parent compound, 1-(2-chlorophenyl)-2-propen-1-one. This precursor could be synthesized via a Claisen-Schmidt reaction between 2-chloroacetophenone (B165298) and formaldehyde. Subsequent reaction with an electrophilic fluorinating agent can introduce the fluorine atom at the α-position. Micellar systems using surfactants like sodium dodecyl sulfate (B86663) (SDS) in water have been shown to promote regioselective α-fluorination of ketones with reagents like Selectfluor. organic-chemistry.org

Application of Fluorinating Reagents in Propenone Synthesis

The synthesis of fluorinated propenones relies heavily on the selection of an appropriate fluorinating reagent. These reagents are broadly categorized as electrophilic or nucleophilic. rsc.org

Electrophilic Fluorinating Reagents , often containing an N-F bond, are the most common for the synthesis of α-fluoroketones. organic-chemistry.org They act as a source of "F⁺". Selectfluor® (F-TEDA-BF₄) is a versatile and widely used reagent for the direct fluorination of enols, silyl enol ethers, or ketones. organic-chemistry.org Its application in the presence of various catalysts can lead to high yields of α-fluoroketones.

Nucleophilic Fluorinating Reagents , such as diethylaminosulfur trifluoride (DAST), are typically used for deoxofluorination (converting hydroxyl or carbonyl groups to fluorides). While DAST can be used to convert β-keto esters into difluoro compounds, thieme.de its direct application to form an α-fluoroenone from a simple ketone is less common.

Interactive Table: Selected Fluorinating Reagents for Ketone Modification

Reagent Name Class Typical Application Example Reference(s)
Selectfluor® (F-TEDA-BF₄) Electrophilic Direct α-fluorination of ketones/enols Fluorination of ketones in a micellar system organic-chemistry.org
N-Fluorobenzenesulfonimide (NFSI) Electrophilic Direct α-fluorination of carbonyls Not specified for this target, but a common reagent researchgate.net
Bromodifluoro(trimethyl)silane (TMSCF₂Br) Difluorocarbene Precursor Domino reaction with ketones to form α-fluoroenones One-pot synthesis of α-fluoroenones from aryl ketones organic-chemistry.org, acs.org
Diethylaminosulfur Trifluoride (DAST) Nucleophilic Deoxofluorination of alcohols/carbonyls Conversion of β-keto esters; fragmentation of α-oximinoketones acs.org, thieme.de

| Iodosylarenes and TEA·5HF | Combination | Direct α-fluorination of acetophenones | Fluorination of acetophenone derivatives | organic-chemistry.org |

Orthogonal Synthetic Pathways to this compound

Besides condensation and direct fluorination, other distinct synthetic strategies, known as orthogonal pathways, can be employed to construct the target molecule. These methods build the carbon skeleton and introduce the required functional groups through different reaction mechanisms.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful method for forming alkenes with high stereocontrol, typically favoring the (E)-isomer. wikipedia.orgconicet.gov.ar It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. nrochemistry.comwikipedia.org To synthesize this compound, this pathway would likely involve the reaction of 2-chlorobenzaldehyde with the carbanion of a fluorinated phosphonate ester, such as methyl 2-(dimethoxyphosphinyl)-2-fluoroacetate. The resulting α,β-unsaturated ester could then be converted to the target ketone through several steps. Alternatively, a more direct route could involve a custom phosphonate ylide designed to install the ketone functionality directly. A patent for a related compound utilizes an HWE reaction between an α-alkoxy benzyl (B1604629) phosphonate and a ketone, followed by hydrolysis to yield the final propenone product, demonstrating the viability of this approach. google.com

Reformatsky Reaction: The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. libretexts.orgorganicreactions.orgbyjus.comwikipedia.org Fluorinated variants of this reaction have been developed. For instance, reacting 2-chlorobenzaldehyde with the Reformatsky reagent derived from ethyl bromofluoroacetate and zinc would yield a β-hydroxy-α-fluoro ester. This intermediate could then be oxidized and dehydrated to potentially form the target α-fluoroenone. Asymmetric versions using chiral ligands have been developed to produce chiral fluorinated molecules. le.ac.uk

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. dovepress.comresearchgate.net In the context of synthesizing this compound, this involves the use of environmentally benign solvents, catalysts, and reaction conditions.

Performing reactions in water or without a solvent can significantly reduce the generation of volatile organic compound (VOC) waste. organic-chemistry.orgmdpi.com The direct fluorination of ketones using reagents like Selectfluor has been successfully carried out in aqueous media, often with the aid of a surfactant to facilitate the reaction between the organic substrate and the water-soluble fluorinating agent. organic-chemistry.org A similar approach could be envisioned for the synthesis or fluorination of a precursor to this compound.

Solvent-free reactions, often facilitated by grinding or ball-milling, represent another green alternative. researchgate.net These mechanochemical methods can lead to higher yields, shorter reaction times, and different selectivities compared to solution-phase reactions. researchgate.net The synthesis of heterocyclic compounds has been demonstrated using this technique, suggesting its potential applicability to the synthesis of the target α-fluoroenone. researchgate.net

Green Chemistry Approach Reaction Conditions Advantages Potential Application Reference
Aqueous MediumWater, Surfactant (e.g., SDS)Reduced VOCs, Improved safetyDirect fluorination of a precursor ketone. organic-chemistry.org
Solvent-FreeBall-milling, GrindingReduced waste, High efficiencyCondensation or cyclization reactions. researchgate.net

This table illustrates green chemistry approaches that could be adapted for the synthesis of this compound.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and sustainable alternative to traditional chemical methods. nih.govwpmucdn.comwhiterose.ac.uk Enzymes can operate under mild conditions in aqueous media, leading to a significant reduction in energy consumption and waste generation.

While a specific enzyme for the direct synthesis of this compound is not known, the broader field of biocatalysis offers promising avenues. For instance, engineered enzymes have been used for the asymmetric construction of secondary and tertiary fluorides. nih.gov An aldolase (B8822740) could potentially catalyze the reaction between a fluorinated donor and an aldehyde to create a precursor to the target molecule. nih.gov Furthermore, transaminases have been shown to exhibit hydrodefluorinase activity, which could be relevant in pathways involving fluorinated intermediates. whiterose.ac.uk The development of a biocatalytic route to this compound would represent a significant step towards a truly sustainable synthesis.

Chemical Reactivity and Mechanistic Investigations of 1 2 Chlorophenyl 2 Fluoro 2 Propen 1 One

Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System

Nucleophilic addition is a principal reaction pathway for α,β-unsaturated carbonyl compounds. masterorganicchemistry.com These systems present two primary electrophilic sites: the carbonyl carbon (C-1) and the β-olefinic carbon (C-3). This duality allows for two main modes of attack: direct addition to the carbonyl (1,2-addition) and conjugate addition to the β-carbon (1,4-addition or Michael addition). libretexts.org The presence of the α-fluoro substituent significantly modulates the electronic landscape of the propenone scaffold, influencing both the rate and regioselectivity of nucleophilic attack.

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.comorganic-chemistry.org For 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one, the powerful electron-withdrawing nature of both the carbonyl group and the α-fluoro atom enhances the electrophilicity of the β-carbon, making it a prime candidate for Michael additions.

Generally, soft nucleophiles and reactions under thermodynamic control favor 1,4-addition. youtube.com Common Michael donors that are expected to react with this compound include enolates (from ketones, malonic esters, etc.), amines, thiols, and cuprates (Gilman reagents). pressbooks.publibretexts.org The reaction proceeds via the attack of the nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. libretexts.org

Table 1: Expected Michael Donors and Products

Michael Donor Nucleophilic Atom Expected Product Type
Diethyl malonate Carbon 3-(Dialkoxycarbonylmethyl)-1-(2-chlorophenyl)-2-fluoro-propan-1-one
Thiophenol Sulfur 1-(2-Chlorophenyl)-2-fluoro-3-(phenylthio)propan-1-one
Piperidine Nitrogen 3-(Piperidin-1-yl)-1-(2-chlorophenyl)-2-fluoro-propan-1-one

The competition between 1,2-addition and 1,4-addition is a critical aspect of the reactivity of α,β-unsaturated ketones. libretexts.org The outcome is influenced by the nature of the nucleophile, the substrate, and the reaction conditions.

Regioselectivity: Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition due to a faster, kinetically controlled attack on the more polarized carbonyl carbon. libretexts.org In contrast, softer nucleophiles, like cuprates, enolates, and thiols, preferentially undergo 1,4-addition in a thermodynamically controlled process. youtube.comyoutube.com The presence of the α-fluoro atom in this compound is expected to further polarize the C=C bond, potentially increasing the propensity for 1,4-addition compared to its non-fluorinated analog.

Stereoselectivity: The addition of a nucleophile to the β-carbon creates a new stereocenter. If the incoming nucleophile is also chiral, or if a chiral catalyst is employed, diastereoselective or enantioselective additions are possible. wikipedia.org In the case of this compound, the reaction creates a product with two adjacent stereocenters (at C-2 and C-3). Controlling the relative stereochemistry (syn vs. anti) is a significant challenge. The stereochemical outcome is influenced by the approach of the nucleophile, which can be directed by steric hindrance from the 2-chlorophenyl group and the fluorine atom, as well as by chelation control with certain reagents. masterorganicchemistry.com

Cycloaddition Reactions Involving the Propenone Scaffold

The double bond of the enone system can participate as a dienophile or a dipolarophile in cycloaddition reactions, providing a powerful route to cyclic and heterocyclic structures. wikipedia.org

In the Diels-Alder reaction, a [4+2] cycloaddition, the electron-deficient alkene of the α,β-unsaturated ketone acts as the dienophile, reacting with a conjugated diene. The electron-withdrawing fluorine and carbonyl groups lower the energy of the dienophile's LUMO, facilitating the reaction with electron-rich dienes.

However, studies on analogous α-fluoro α,β-unsaturated carbonyl compounds have shown that they can exhibit lower reactivity and a surprising preference for the exo diastereomer, in contrast to their non-fluorinated counterparts which typically favor the endo product according to the Alder-endo rule. nih.govcolab.ws This altered selectivity is attributed to the electronic and steric effects of the fluorine atom, which can destabilize the traditional endo transition state. nih.gov The reaction of this compound with a diene like cyclopentadiene (B3395910) would be expected to yield a fluorinated norbornene derivative.

Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are also plausible. For instance, reaction with a 1-alkoxy-1-amino-1,3-butadiene could lead to substituted 2-cyclohexenone derivatives after hydrolysis. nih.gov

The C=C bond of this compound can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like nitrones, azides, or nitrile oxides. wikipedia.orgnih.gov These reactions are a highly efficient method for synthesizing five-membered heterocyclic rings. The regioselectivity of the cycloaddition is governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. uzh.ch

Given the electron-deficient nature of the alkene in this compound, it would likely undergo a LUMO(dipolarophile)-HOMO(dipole) controlled reaction. For example, reaction with a nitrone would be expected to yield a fluorinated isoxazolidine. researchgate.net The fluorine substituent can influence the regiochemical outcome of the addition.

Table 2: Potential Cycloaddition Reactions

Reaction Type Reactant Partner Expected Product Class
Diels-Alder Cyclopentadiene Fluorinated bicyclic ketone (norbornene derivative)
Hetero-Diels-Alder Danishefsky's diene Substituted cyclohexenone (after hydrolysis)
1,3-Dipolar Cycloaddition Benzylazide Fluorinated triazoline

Electrophilic Reactions and Rearrangements

While the primary reactivity of the propenone system is dominated by nucleophilic attack, reactions involving electrophiles are also possible, particularly at the aromatic ring or under conditions that promote rearrangement.

Electrophilic Reactions: The 2-chlorophenyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). youtube.com The existing chloro and acyl substituents are deactivating and direct incoming electrophiles primarily to the meta positions relative to the acyl group (positions 4 and 6 on the phenyl ring). The reaction conditions must be carefully chosen to avoid side reactions with the reactive propenone moiety.

Rearrangements: Chalcone-like structures can undergo various rearrangements to form different heterocyclic systems. For example, under specific acidic or oxidative conditions, chalcones can be rearranged and cyclized to form flavonoid or benzofuran (B130515) structures. mdpi.comresearchgate.net While the α-fluoro substituent would likely influence the mechanism and feasibility of such rearrangements, it is conceivable that this compound could serve as a precursor to fluorinated heterocyclic compounds through carefully designed rearrangement strategies.

Halogenation and Hydrohalogenation Pathways

The addition of halogens (e.g., Br₂, Cl₂) to α,β-unsaturated ketones typically proceeds via an electrophilic addition mechanism. In the case of this compound, the reaction is expected to form a dihalogenated product. The electron-withdrawing nature of the carbonyl group and the fluorine atom deactivates the double bond towards electrophilic attack compared to a simple alkene. The reaction with bromine (Br₂) or chlorine (Cl₂) would likely proceed through a cyclic halonium ion intermediate, leading to anti-addition of the halogen atoms across the double bond. nih.gov

Hydrohalogenation, the addition of hydrogen halides (e.g., HBr, HCl), to α,β-unsaturated carbonyl compounds generally follows Markovnikov's rule, where the proton adds to the α-carbon and the halide to the β-carbon. organic-chemistry.org This is due to the formation of a more stable carbocation intermediate, which is stabilized by resonance with the carbonyl group. However, the presence of the α-fluoro substituent in this compound introduces a strong inductive effect, which can influence the regioselectivity of the addition. The addition of a hydrogen halide is expected to proceed via a carbocation intermediate, with the regiochemical outcome dependent on the relative stability of the possible carbocations. ethernet.edu.et In some cases, particularly with HBr in the presence of peroxides, a free-radical addition mechanism can occur, leading to the anti-Markovnikov product. nih.gov

Under acidic conditions, α-halogenation of the ketone at the carbon bearing the fluorine is unlikely due to the absence of an enolizable proton at that position. However, halogenation at other positions, if available, could be possible under specific conditions. wikipedia.org

Table 1: Predicted Products of Halogenation and Hydrohalogenation

ReagentPredicted Major ProductMechanism
Br₂ in CCl₄1-(2-Chlorophenyl)-2,3-dibromo-2-fluoro-propan-1-oneElectrophilic Addition
HCl1-(2-Chlorophenyl)-3-chloro-2-fluoro-propan-1-oneElectrophilic Addition (Markovnikov)
HBr, ROOR1-(2-Chlorophenyl)-2-bromo-2-fluoro-propan-1-oneFree Radical Addition (Anti-Markovnikov)

Pericyclic Rearrangements and Sigmatropic Shifts

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. nih.govnih.gov The structure of this compound, containing a conjugated π-system, makes it a potential substrate for various pericyclic rearrangements, including sigmatropic shifts and electrocyclic reactions.

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. nih.gov While the parent molecule itself may not readily undergo common sigmatropic rearrangements like the Cope or Claisen rearrangements, derivatives of it could. For instance, if the carbonyl group were converted to an enol ether bearing an allyl group, a Claisen rearrangement could be envisioned. organic-chemistry.orgnih.govnih.gov-Sigmatropic rearrangements, such as the Claisen and Cope rearrangements, are thermally allowed processes that proceed through a six-membered cyclic transition state. nih.govrsc.org

Electrocyclic reactions involve the formation of a σ-bond between the termini of a conjugated system, leading to a cyclic product, or the reverse ring-opening process. organic-chemistry.orgwikipedia.org While this compound itself is not a typical substrate for electrocyclization, it could potentially act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. researchgate.netresearchgate.net The electron-deficient nature of the double bond, enhanced by the carbonyl and fluoro groups, makes it a good dienophile for reaction with electron-rich dienes to form a six-membered ring. The stereochemistry of the Diels-Alder reaction is highly controlled, with the reaction proceeding in a suprafacial manner with respect to both the diene and the dienophile. beilstein-journals.orgresearchgate.net

Palladium-Catalyzed and Other Transition Metal-Mediated Transformations

Transition metal catalysis, particularly with palladium, offers a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The various reactive sites in this compound, including the aryl chloride and the vinyl fluoride (B91410), make it an interesting substrate for such transformations.

Cross-Coupling Reactivity at the Phenyl and Vinylic Positions

The aryl chloride and the vinyl fluoride moieties in this compound are potential sites for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Heck reactions.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Both the aryl chloride and the vinyl fluoride could potentially undergo Suzuki coupling. The reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, often requiring more specialized catalyst systems. yonedalabs.com The vinyl fluoride bond is also known to participate in cross-coupling reactions, though it can be more challenging to activate than other vinyl halides.

The Stille coupling utilizes an organotin reagent as the coupling partner. organic-chemistry.orgwikipedia.orglibretexts.org Similar to the Suzuki reaction, both the aryl chloride and vinyl fluoride could be targeted. Stille reactions are known for their tolerance of a wide range of functional groups.

Table 2: Potential Cross-Coupling Reactions

Coupling ReactionPhenyl Position Product (with R-M)Vinylic Position Product (with R-M)
Suzuki-Miyaura1-(2-R-phenyl)-2-fluoro-2-propen-1-one1-(2-Chlorophenyl)-2-R-2-propen-1-one
Stille1-(2-R-phenyl)-2-fluoro-2-propen-1-one1-(2-Chlorophenyl)-2-R-2-propen-1-one

Carbonylation and Heck-Type Reactions

Carbonylation reactions , which introduce a carbonyl group into a molecule using carbon monoxide, are another important class of transition metal-catalyzed transformations. ethernet.edu.et The aryl chloride bond in this compound could be a substrate for palladium-catalyzed carbonylation to afford a carboxylic acid derivative, such as an ester or amide, depending on the nucleophile present.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.govorganic-chemistry.orgwikipedia.org In the context of this compound, the aryl chloride could act as the halide component, reacting with an alkene to form a new carbon-carbon bond at the phenyl ring. Alternatively, the α-fluoro-α,β-unsaturated ketone moiety could potentially act as the alkene component in a Heck reaction with an aryl or vinyl halide. The regioselectivity of the addition to the double bond would be influenced by the electronic and steric factors of the substituents. mdpi-res.com

Radical Reactions and Photochemical Transformations

The electronic nature of this compound also makes it susceptible to radical and photochemical reactions.

Free Radical Addition Mechanisms

Free radical additions to alkenes are initiated by the formation of a radical species, which then adds to the double bond. youtube.com The double bond in this compound is electron-deficient, making it a good acceptor for nucleophilic radicals. For example, the addition of a radical (R•) would likely occur at the β-position to generate a more stable α-carbonyl radical intermediate. This intermediate can then be trapped by a hydrogen atom donor or another species to complete the reaction. The use of photoredox catalysis has emerged as a powerful method for generating radicals under mild conditions for addition to activated alkenes. nih.govrsc.org

Table 3: Potential Radical Addition Reactions

Radical SourceExpected Product
R-Br (with photoredox catalyst)1-(2-Chlorophenyl)-3-R-2-fluoro-propan-1-one
Thiols (RSH)1-(2-Chlorophenyl)-2-fluoro-3-(R-thio)-propan-1-one

Photochemical transformations of α,β-unsaturated ketones are well-documented and can lead to a variety of products through different pathways, including [2+2] cycloadditions, isomerizations, and rearrangements. nih.gov Upon irradiation with UV light, this compound could potentially undergo dimerization to form cyclobutane (B1203170) derivatives or react with other alkenes in a [2+2] cycloaddition. The presence of the chlorine and fluorine atoms could also influence the photochemical behavior, potentially leading to other reaction pathways. researchgate.net

Photochemical Cyclizations and Rearrangements

The photochemical behavior of α,β-unsaturated ketones, including chalcone (B49325) derivatives, is a rich field of study, often leading to complex and synthetically useful molecular architectures. For the specific compound, This compound , while detailed photochemical studies are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of analogous systems. The presence of a 2-chlorophenyl group and an α-fluoro substituent on the propenone backbone suggests that several photochemical pathways could be operative, primarily involving intramolecular cyclization.

One of the most probable photochemical reactions for this substrate is an intramolecular cyclization to form a fluorinated flavone (B191248) derivative. This type of reaction has been observed for related 2-halo-substituted precursors. The generally accepted mechanism for such a transformation involves the initial excitation of the molecule to a singlet or triplet excited state upon absorption of UV light. For compounds with a carbon-halogen bond, particularly a C-Cl bond, homolytic cleavage can occur from the excited state to generate a phenyl radical and a chlorine radical.

In the case of This compound , the proposed mechanism would proceed as follows:

Photoexcitation: The molecule absorbs a photon, promoting it to an excited electronic state (likely a triplet state, which is common in the photochemistry of enones).

Homolytic Cleavage: The excited state undergoes homolytic cleavage of the relatively weak carbon-chlorine bond on the phenyl ring to form a biradical intermediate.

Intramolecular Radical Cyclization: The newly formed phenyl radical can then attack the electron-rich double bond of the fluoroenone system in an intramolecular fashion. This cyclization would lead to the formation of a five- or six-membered ring. The regioselectivity of this cyclization would be influenced by the stability of the resulting radical intermediate.

Rearomatization/Product Formation: The cyclized intermediate would then undergo subsequent steps, such as hydrogen abstraction or elimination, to rearomatize and form the final stable product, likely a 3-fluoroflavone derivative.

An alternative, though perhaps less likely, pathway could involve an intramolecular [2+2] photocycloaddition between the enone double bond and the phenyl ring. However, the radical cyclization pathway is generally more favored for ortho-halo-substituted aryl ketones.

The presence of the α-fluoro substituent is expected to significantly influence the reactivity. Fluorine's high electronegativity can polarize the double bond, potentially affecting the rate and regioselectivity of the radical attack. It may also influence the stability of the intermediates and the quantum yield of the reaction.

While specific experimental data for the photochemical cyclization of This compound is not available, a hypothetical reaction scheme and the potential products are presented below.

ReactantProposed Product(s)Reaction Type
This compound3-FluoroflavonePhotochemical Intramolecular Cyclization
2-(1-Fluorovinyl)benzofuranPhotochemical Intramolecular Cyclization

This table presents hypothetical products based on the known reactivity of similar compounds.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetic and thermodynamic parameters of the photochemical reactions of This compound have not been empirically determined. However, a qualitative understanding can be derived from general principles of photochemical kinetics and the thermodynamics of radical cyclization reactions.

Kinetic Aspects:

Quantum Yield (Φ): This is a measure of the efficiency of a photochemical process, defined as the number of molecules undergoing a specific event (e.g., product formation) per photon absorbed. The quantum yield for the cyclization of This compound would be influenced by the rates of competing processes such as fluorescence, phosphorescence, intersystem crossing, and non-productive decay pathways.

Rate of Intersystem Crossing: For reactions proceeding through a triplet state, the efficiency of intersystem crossing from the initial singlet excited state to the triplet state is a key kinetic factor.

Rate of C-Cl Bond Cleavage: The rate of homolysis of the carbon-chlorine bond from the excited state is a crucial step. This rate is influenced by the bond dissociation energy and the energy of the excited state.

Rate of Intramolecular Cyclization: The rate of the intramolecular radical addition to the double bond is governed by the proximity of the radical to the double bond and the activation energy of the addition step. Radical cyclizations are generally known to be very fast, often with rate constants in the range of 10^5 to 10^7 s⁻¹ for 5-exo and 6-exo cyclizations.

A simplified kinetic scheme can be represented by the following rate constants:

ProcessRate ConstantDescription
AbsorptionIabsRate of photon absorption
Intersystem Crossingk_iscRate of conversion from singlet to triplet excited state
C-Cl Homolysisk_homRate of carbon-chlorine bond cleavage from the triplet state
Intramolecular Cyclizationk_cycRate of the radical cyclization step
Competing Decayk_dSum of rates of all non-productive decay pathways

This table represents a simplified kinetic model. The values of these rate constants are not experimentally determined for the title compound.

Thermodynamic Aspects:

Bond Dissociation Energy (BDE): The C-Cl bond in chlorobenzene (B131634) has a BDE of approximately 96 kcal/mol. The energy of the absorbed photon must be sufficient to overcome this barrier, either directly or through the population of a reactive excited state.

Stability of Intermediates: The stability of the phenyl radical and the subsequent cyclized radical intermediate plays a significant role in the thermodynamic favorability of the reaction pathway. The presence of the fluorine atom can influence the stability of the radical formed after cyclization.

A hypothetical thermodynamic profile can be considered:

ParameterEstimated Value (kcal/mol)Significance
C-Cl Bond Dissociation Energy~96Energy input required for the initial bond cleavage.
Activation Energy for CyclizationLowRadical cyclizations typically have low activation barriers.
Overall Enthalpy of Reaction (ΔH)Favorable (Exothermic)The formation of stable products drives the reaction thermodynamically.

The values in this table are estimations based on general principles and data for analogous compounds and are not experimentally determined for the title compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 2 Chlorophenyl 2 Fluoro 2 Propen 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for the structural confirmation of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one. A suite of NMR experiments would be necessary to unambiguously assign the chemical shifts and coupling constants for all the nuclei in the molecule.

¹H and ¹³C NMR Spectral Analysis, Including Coupling Constants

The ¹H NMR spectrum would provide crucial information about the electronic environment of the protons in the molecule. The aromatic protons on the 2-chlorophenyl ring would likely appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm) due to their distinct chemical environments and spin-spin coupling. The vinylic protons of the 2-fluoro-2-propen-1-one moiety would also exhibit characteristic chemical shifts and coupling patterns. The geminal proton would be split by the adjacent fluorine atom, resulting in a doublet.

The ¹³C NMR spectrum, often acquired with proton decoupling, would show distinct signals for each unique carbon atom. scielo.org.za The carbonyl carbon of the ketone is expected to be the most downfield signal (typically δ 185-195 ppm). The carbons of the aromatic ring and the double bond would also have characteristic chemical shifts. Analysis of coupling constants, particularly one-bond (¹J_CH_) and multi-bond (²J_CH_, ³J_CH_) couplings, would further aid in the structural assignment. scielo.org.za

¹⁹F NMR for Elucidating Fluorine Environment and Interactions

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. mdpi.com For this compound, the ¹⁹F NMR spectrum would provide direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine nucleus would be influenced by the electronic effects of the adjacent carbonyl and phenyl groups. Furthermore, coupling between the fluorine atom and the nearby vinylic protons (²J_FH_ and ³J_FH_) would be observed, providing valuable structural information. chemicalbook.com

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring and the propenone chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different fragments of the molecule, such as the phenyl ring to the propenone backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. vscht.cz For this compound (C₉H₆ClFO), HRMS would provide a highly accurate mass measurement, confirming its elemental composition.

Fragmentation Pathways and Isotopic Patterns

In addition to the molecular ion peak, the mass spectrum would display a series of fragment ions resulting from the breakdown of the parent molecule in the mass spectrometer. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the chlorine atom, the carbonyl group, and cleavage of the propenone chain. The presence of chlorine would also result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. libretexts.org

For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. The C=C double bond stretching vibration would likely appear around 1600-1640 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. The C-F bond stretching vibration would give rise to an absorption in the 1000-1400 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C and aromatic ring vibrations are often strong in the Raman spectrum. Together, IR and Raman spectra would provide a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups.

Characteristic Carbonyl and Vinylic Stretch Frequencies

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the key vibrations are the carbonyl (C=O) and vinylic (C=C) stretches.

The carbonyl group of an α,β-unsaturated ketone typically shows a strong absorption band in the IR spectrum. Conjugation with the vinylic double bond and the aromatic ring lowers the frequency of the C=O stretch compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹). orgchemboulder.com For conjugated systems like chalcones, this band is generally observed in the 1666-1685 cm⁻¹ range. orgchemboulder.com The presence of an electron-withdrawing fluorine atom on the β-carbon of the enone system can influence the electronic distribution and may shift this frequency.

The vinylic C=C stretch in alkenes gives rise to a moderate band in the 1640-1680 cm⁻¹ region. vscht.cz In a conjugated system, its intensity is increased. Aromatic C=C stretching vibrations within the 2-chlorophenyl ring are also expected, typically appearing as a set of bands between 1400 cm⁻¹ and 1600 cm⁻¹. vscht.czlibretexts.org Additionally, a C-F bond stretch would likely be observed, generally in the 1000-1400 cm⁻¹ range.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Carbonyl (C=O)Stretch1665 - 1685Strong
Vinylic (C=C)Stretch1640 - 1660Medium
Aromatic (C=C)Ring Stretch1400 - 1600Medium to Weak
C-FStretch1000 - 1400Strong
C-ClStretch600 - 800Medium to Strong

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. The process involves growing a single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions. rsc.org

For this compound, a crystallographic study would unambiguously confirm its molecular structure, including the relative orientation of the 2-chlorophenyl group and the 2-fluoro-2-propen-1-one moiety.

The analysis would also focus on the torsional angle between the plane of the 2-chlorophenyl ring and the plane of the carbonyl group. Steric hindrance from the ortho-chloro substituent would likely force the phenyl ring to be twisted out of the plane of the enone system to minimize repulsive interactions.

Furthermore, X-ray analysis elucidates the intermolecular interactions that govern how molecules pack together in the crystal lattice. nih.gov For this compound, potential interactions include:

Halogen Bonding: The chlorine atom can act as an electrophilic site (a σ-hole), forming a halogen bond with a nucleophilic atom, such as the carbonyl oxygen of a neighboring molecule. acs.org

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the phenyl or vinylic groups and the oxygen or fluorine atoms of nearby molecules.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is essential for separating the target compound from impurities, unreacted starting materials, and byproducts, as well as for quantifying its purity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly suitable method for the analysis of this compound due to its conjugated system, which allows for sensitive UV detection. Method development involves optimizing several parameters to achieve good separation (resolution), sharp peaks, and reasonable analysis time.

A typical starting point for method development would use a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) (ACN) or methanol. researchgate.netptfarm.pl A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities. ptfarm.pl Detection would be performed with a UV detector, set at a wavelength where the analyte shows maximum absorbance, likely in the 280-320 nm range.

Hypothetical Optimized HPLC Method Parameters
ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile (ACN)
GradientStart at 40% B, increase to 80% B over 20 minutes
Flow Rate1.0 mL/min
Detection Wavelength280 nm
Injection Volume20 µL

Validation of the method as per ICH guidelines would ensure its linearity, accuracy, precision, and robustness. researchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile impurities and byproducts that may be present after the synthesis of this compound. The synthesis of chalcones is often achieved via a Claisen-Schmidt condensation, which involves reacting a ketone with an aldehyde. mdpi.com

Potential volatile byproducts that could be detected by GC-MS include unreacted starting materials or products from side reactions. The GC separates these components based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted components, producing a unique mass spectrum for each, which acts as a "molecular fingerprint" allowing for its identification.

Potential Volatile Byproducts Detectable by GC-MS
Compound NameRole in SynthesisMolecular FormulaMolecular Weight (g/mol)
2'-ChloroacetophenoneStarting MaterialC₈H₇ClO154.60
FluoroacetaldehydeStarting MaterialC₂H₃FO62.04
Self-condensation product of 2'-ChloroacetophenoneByproductC₁₆H₁₂Cl₂O291.18

Computational and Theoretical Investigations of 1 2 Chlorophenyl 2 Fluoro 2 Propen 1 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and geometric structure of a molecule. These theoretical methods provide insights that are often complementary to experimental data.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure of molecules. A theoretical investigation of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one would typically employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to perform a full geometry optimization. This process seeks the lowest energy arrangement of the atoms in space, corresponding to the molecule's most stable conformation.

The results of such a calculation would provide a detailed picture of the molecule's three-dimensional structure. This includes precise values for bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three consecutive atoms), and dihedral angles (the rotational angle between two planes of atoms). The dihedral angles are particularly important as they define the relative orientation of the 2-chlorophenyl ring and the fluoro-propenone group. The final, minimized energy value represents the stability of this optimal structure.

Table 1: Representative Data from a DFT-Based Geometry Optimization
Parameter TypeAtoms InvolvedCalculated Value
Bond LengthC=OData not available
Bond LengthC=CData not available
Bond LengthC-ClData not available
Bond LengthC-FData not available
Bond AngleCvinyl-Ccarbonyl-CaromaticData not available
Dihedral AngleCl-Caromatic-Ccarbonyl=OData not available

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting a molecule's reactivity and kinetic stability. This analysis centers on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor in reactions. Conversely, the LUMO is the lowest energy orbital capable of accepting electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap generally signifies a molecule that is more easily polarized and more reactive. A computational study would report the energies of the HOMO and LUMO and visualize their spatial distribution. For this molecule, the HOMO is likely to be located primarily on the electron-rich 2-chlorophenyl ring, while the LUMO would be expected to be concentrated on the electrophilic α,β-unsaturated carbonyl system.

Table 2: Illustrative Frontier Molecular Orbital Energy Data
OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO Energy GapData not available

Electrostatic Potential Surfaces and Charge Distribution

A Molecular Electrostatic Potential (MEP) surface provides a visual guide to the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, it becomes possible to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. The map is typically color-coded, where red indicates regions of high electron density (negative potential), such as around the carbonyl oxygen and fluorine atoms, and blue signifies regions of low electron density (positive potential), often near hydrogen atoms. Green areas represent neutral potential. This visualization is invaluable for predicting how the molecule will interact with other chemical species.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT calculations provide a static, lowest-energy snapshot, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. By simulating the movements of atoms according to the principles of classical mechanics, MD can explore the various conformations a molecule can adopt at a given temperature.

Rotational Barriers and Dynamic Behavior

For a flexible molecule like this compound, MD simulations can be used to calculate the energy barriers associated with rotation around key single bonds. The most significant of these would be the rotation of the 2-chlorophenyl group relative to the propenone backbone. The magnitude of this rotational barrier dictates the molecule's conformational flexibility. A low barrier would suggest that the molecule can easily adopt various spatial arrangements, which can have significant implications for its ability to interact with biological targets or participate in chemical reactions.

Reaction Pathway Analysis and Transition State Modeling

To understand the mechanisms by which this compound might undergo chemical transformations, computational chemists can model entire reaction pathways. This involves identifying the geometric and energetic profiles of reactants, products, and the high-energy transition states that lie between them. By locating the transition state structure and calculating its energy relative to the reactants (the activation energy), the feasibility and rate of a proposed reaction can be predicted. This level of mechanistic detail is critical for designing new synthetic routes or understanding metabolic pathways.

Computational Elucidation of Reaction Mechanisms and Activation Energies

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms and the determination of associated activation energies. For a molecule like this compound, which features an electrophilic α,β-unsaturated system, several reaction pathways can be computationally explored.

The primary reaction anticipated for this class of compounds is the Michael addition, where a nucleophile attacks the β-carbon. wikipedia.org Density Functional Theory (DFT) calculations can be employed to model the entire reaction coordinate for the addition of various nucleophiles. Such calculations can identify the transition state (TS) structure, which is the highest energy point along the lowest energy path from reactants to products. The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a critical determinant of the reaction rate. For instance, in a related study on the reaction of fluoroarenes with dimagnesium reagents, a concerted SNAr-like pathway was identified, and the Gibbs activation energy was calculated using DFT to be 25.7 kcal mol⁻¹. nih.gov

Computational studies on related α-fluoroketones suggest that conformational preferences, heavily influenced by stereoelectronic effects, can significantly impact reactivity. nih.gov The orientation of the C-F bond relative to the carbonyl group can either facilitate or hinder nucleophilic attack, an effect that can be quantified through computational modeling of different rotamers and their corresponding energies. nih.gov

Furthermore, DFT can be used to investigate other potential reactions, such as cycloadditions or radical-initiated oxidations. copernicus.org By comparing the calculated activation energies for competing pathways, a prediction can be made about the most likely reaction product under specific conditions. These theoretical predictions provide a mechanistic framework that is invaluable for designing and interpreting experimental studies.

Below is a representative data table illustrating the type of information obtained from DFT calculations for a reaction involving a related fluorinated compound.

Table 1: Calculated Activation Parameters for a Representative Reaction Pathway Note: Data is illustrative for a related reaction and not specific to this compound.

Reaction StepDescriptionCalculated ΔG‡ (kcal/mol)Computational Method
Reactant BindingInitial association of reactants+1.1ωB97X/def2-TZVP
Transition State (TS-1)C-F Bond Activation+25.7ωB97X/def2-TZVP
Product FormationOverall reaction exergonicity-112.2 (ΔG°rxn)ωB97X/def2-TZVP

Spectroscopic Property Prediction from First Principles

First-principles calculations, which are based on quantum mechanics without empirical parameters, are instrumental in predicting the spectroscopic properties of molecules. These predictions are crucial for structure verification and for interpreting complex experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a routine application of modern computational chemistry. rsc.org The standard and most reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. nih.govyoutube.com

The computational process begins with the optimization of the molecule's three-dimensional geometry. Since molecules can exist as a mixture of different conformers in solution, a thorough conformational search is necessary, followed by geometry optimization of each stable conformer. Subsequently, GIAO-DFT calculations are performed on each significant conformer to compute the absolute isotropic shielding tensor (σ) for each nucleus (¹H, ¹³C, ¹⁹F). youtube.com

The calculated shielding values are not directly comparable to experimental chemical shifts (δ), which are measured relative to a standard (e.g., TMS). To bridge this gap, a linear regression analysis is often performed using a set of known molecules, correlating the computed isotropic shieldings with their experimental chemical shifts. youtube.com This generates a scaling equation (δ = mσ_calc + c) that corrects for systematic errors in the calculation, yielding highly accurate predicted chemical shifts. nih.govresearchgate.net Spin-spin coupling constants (J-couplings) can also be calculated, providing further structural detail.

Table 2: Illustrative Example of NMR Chemical Shift Prediction Workflow Note: This table demonstrates the methodology; values are hypothetical.

NucleusCalculated Isotropic Shielding (σ) (ppm)Linear Scaling EquationPredicted Chemical Shift (δ) (ppm)
C=O-15.5δ_pred = -0.95 * σ_calc + 170.1184.8
C-Cl (Aromatic)45.2127.2
C-F-20.1189.2
¹⁹F135.0δ_pred = -1.05 * σ_calc - 15.0-156.8

Theoretical vibrational spectroscopy provides a means to calculate the infrared (IR) and Raman spectra of a molecule from first principles. The process starts with a geometry optimization of the molecule at a chosen level of theory, such as DFT with a basis set like 6-311++G(d,p). nih.gov

Following optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which generates a Hessian matrix. Diagonalizing this matrix yields the vibrational normal modes and their corresponding frequencies. uzh.ch It is a well-established practice that raw calculated frequencies are systematically higher than experimental values due to the neglect of anharmonicity and basis set imperfections. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov

To aid in the assignment of complex spectra, a Potential Energy Distribution (PED) analysis can be performed. PED analysis quantifies the contribution of each internal coordinate (e.g., bond stretches, angle bends) to a specific vibrational mode, allowing for an unambiguous assignment of spectral bands. nih.gov

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies Note: Assignments and frequencies are representative for the functional groups present.

Vibrational Mode Assignment (PED)Calculated Scaled Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
C=O stretch16851680-1700
C=C stretch (alkene)16401635-1655
C=C stretch (aromatic)15951590-1610
C-F stretch11501120-1180
C-Cl stretch755740-770

In Silico Design Principles for Novel Analogues

The in silico design of novel analogues of this compound is guided by understanding its structure-activity relationship (SAR). The core structure possesses key features that can be systematically modified to tune its chemical and biological properties. These features include the electrophilic α-fluoroenone system, which acts as a Michael acceptor, and the 2-chlorophenyl ring, which influences steric and electronic properties. nih.govjefferson.edu

Computational design principles for new analogues would focus on:

Modulating Electrophilicity: The reactivity of the Michael acceptor can be tuned by altering the electronic nature of the aromatic ring. Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) is predicted to increase the electrophilicity of the β-carbon, potentially enhancing its reactivity with biological nucleophiles. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would decrease it.

Altering Steric Profile: The substitution pattern on the phenyl ring can be changed to probe steric interactions within a potential binding site. Moving the chloro substituent to the meta or para position, or replacing it with bulkier groups, would create a library of analogues with different shapes.

Isosteric Replacement: The fluorine atom could be replaced with other groups (e.g., H, Cl, CF₃) to probe the role of its unique stereoelectronic effects. jefferson.edu Similarly, the carbonyl group could be modified to explore other reactive functionalities.

Quantitative Structure-Activity Relationship (QSAR) models can be developed by calculating molecular descriptors (e.g., electrostatic potential, HOMO/LUMO energies, dipole moment) for a series of analogues and correlating them with experimentally determined activity. This allows for the predictive design of new compounds with potentially enhanced potency or selectivity.

Table 4: In Silico Design Strategies for Novel Analogues

Modification StrategyExample AnaloguePredicted EffectRationale
Increase Electrophilicity1-(2-Chloro-4-nitrophenyl)-2-fluoro-2-propen-1-oneIncreased reactivity as Michael acceptorNitro group is strongly electron-withdrawing.
Decrease Electrophilicity1-(2-Chloro-4-methoxyphenyl)-2-fluoro-2-propen-1-oneDecreased reactivity as Michael acceptorMethoxy (B1213986) group is electron-donating.
Alter Steric Hindrance1-(2,6-Dichlorophenyl)-2-fluoro-2-propen-1-oneIncreased steric bulk near the carbonyl groupMay improve binding selectivity or alter conformation.
Bioisosteric Replacement1-(2-Chlorophenyl)-2-chloro-2-propen-1-oneModified electronic and steric profile at α-positionProbes the specific role of the fluorine atom.

Synthesis and Reactivity of Derivatives and Analogues of 1 2 Chlorophenyl 2 Fluoro 2 Propen 1 One

Systematic Modification of the Phenyl Ring Substituents

The substitution pattern on the phenyl ring directly modulates the electrophilicity of the α,β-unsaturated ketone system. The reactivity of the carbonyl carbon and the β-carbon towards nucleophiles is a key aspect of the molecule's chemistry.

Electronic Effects: Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned on the phenyl ring are expected to enhance the electrophilic character of the propenone moiety. By inductively withdrawing electron density, these groups make the carbonyl carbon and the β-carbon more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups would decrease electrophilicity, potentially slowing down reaction rates with nucleophiles. Rate data from studies on substituted phenyl ethers with nucleophiles confirm that substituents significantly impact reaction constants. rsc.org

Steric Effects: The position and size of substituents can introduce steric hindrance. A bulky substituent at the ortho-position adjacent to the carbonyl group could impede the approach of nucleophiles to the carbonyl carbon. Research on nucleophilic substitution reactions has shown that increased steric hindrance, for instance when comparing aniline (B41778) and N-methylaniline, can lower reaction rate constants by orders of magnitude. rsc.org This effect can alter the regioselectivity of reactions, favoring attack at the less hindered β-carbon of the double bond.

Table 1: Predicted Impact of Phenyl Ring Substituents on Reactivity

Substituent (X) at para-positionElectronic EffectPredicted Effect on ElectrophilicityExpected Rate of Nucleophilic Addition
-OCH₃DonatingDecreaseSlower
-CH₃DonatingSlight DecreaseSlower
-HNeutralBaselineStandard
-ClWithdrawing (Inductive)IncreaseFaster
-NO₂Withdrawing (Resonance)Significant IncreaseMuch Faster

Variations in the Fluorine Position and Other Halogen Substitutions

The identity and position of the halogen atom on the propenone scaffold are critical determinants of its chemical behavior. Replacing the fluorine atom at the α-position with other halogens (Cl, Br, I) or altering its position would fundamentally change the molecule's reactivity profile.

The high electronegativity of fluorine strongly polarizes the Cα-Cβ double bond, making the β-carbon highly electrophilic. Addition reactions across this bond are a cornerstone of the molecule's reactivity.

Electrophilicity: The electrophilicity of the double bond is directly related to the electronegativity of the α-halogen. Fluorine, being the most electronegative element, imparts the highest degree of polarization and electrophilicity to the β-carbon compared to chlorine, bromine, or iodine. This makes the parent compound particularly reactive towards Michael acceptors.

Stereochemistry: The addition of halogens (e.g., Br₂) to the propenone double bond is expected to proceed with high stereoselectivity. libretexts.org The reaction mechanism typically involves the formation of a cyclic halonium ion intermediate. libretexts.orgyoutube.com Subsequent attack by the halide ion occurs from the anti-face relative to the bridging halogen, resulting in a net anti-addition of the two halogen atoms across the double bond. libretexts.orgyoutube.com This stereochemical outcome is a well-established principle in alkene halogenation and is anticipated to be a reliable feature in the synthesis of dihalogenated derivatives from this propenone scaffold. youtube.comnih.gov The specific stereoisomers formed would depend on the geometry of the starting alkene and the facial selectivity of the initial halogen attack.

Table 2: Properties of Halogens and Their Predicted Influence on the Propenone Scaffold

Halogen (at α-position)Pauling ElectronegativityC-Halogen Bond Strength (kJ/mol, approx.)Predicted Electrophilicity of β-Carbon
F3.98~485Very High
Cl3.16~340High
Br2.96~285Moderate
I2.66~210Lower

Heterocyclic Ring Incorporations and Substitutions

The 1,3-dielectrophilic nature of the α,β-unsaturated ketone system makes it an ideal precursor for the synthesis of five- and six-membered heterocyclic rings. This is achieved through condensation reactions with various binucleophilic reagents.

Reactions with binucleophiles can lead to a diverse array of heterocyclic compounds. For instance, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazoline derivatives. Similarly, hydroxylamine (B1172632) can produce isoxazolines, while urea (B33335) or thiourea (B124793) can lead to the formation of dihydropyrimidinones or dihydropyrimidinethiones, respectively. The specific reaction conditions and the nature of the binucleophile determine the final heterocyclic structure. The synthesis of various heterocyclic systems, such as pyrrol-3-ones from aminoacetylenic ketones mdpi.com or benzo[f]chromenes from aldehydes and active methylene (B1212753) compounds nih.gov, demonstrates the utility of ketone scaffolds in building complex ring systems. The Morita-Baylis-Hillman reaction, which forms highly functionalized adducts from α,β-unsaturated ketones, provides another pathway to complex structures that can serve as precursors for heterocycles. lookchem.com

Table 3: Potential Heterocyclic Adducts from 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one

Binucleophilic ReagentResulting Heterocyclic CoreClass of Compound
Hydrazine (H₂NNH₂)Pyrazoline5-membered N-heterocycle
Hydroxylamine (H₂NOH)Isoxazoline5-membered N,O-heterocycle
Thiourea (H₂NCSNH₂)Dihydropyrimidinethione6-membered N,S-heterocycle
GuanidineDihydropyrimidin-2-amine6-membered N-heterocycle
MalononitrilePyran or Pyridine derivative6-membered O/N-heterocycle

Polymerization and Oligomerization Studies of the Propenone Scaffold

The vinyl group in this compound makes it a monomer candidate for polymerization reactions. The presence of the fluorine atom is expected to impart unique properties to the resulting polymer.

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. sigmaaldrich.com These characteristics stem from the strength of the carbon-fluorine bond and the high electronegativity of fluorine. sigmaaldrich.comnih.gov

The polymerization of the this compound monomer, likely via a free-radical mechanism similar to other fluorinated acrylates youtube.com, could yield a novel fluoropolymer. The polymer's properties would be influenced by the bulky 2-chlorophenyl ketone group attached to each monomer unit. This side chain would likely result in a highly amorphous polymer with a potentially high glass transition temperature. Such materials could have applications in specialty coatings or as processability-enhancing additives for other polymers. nasa.gov The field of fluorinated polymers is extensive, with materials like polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (B91410) (PVDF) being of significant industrial importance. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one, and how can reaction conditions be optimized for yield and purity?

  • The compound can be synthesized via Friedel-Crafts acylation or halogenation of propenone precursors. Lewis acids like AlCl₃ (common in chlorophenyl ketone synthesis) may enhance electrophilic substitution . Solvent selection (e.g., dichloromethane or toluene) and temperature control (0–25°C) are critical to minimize side reactions. Purification via column chromatography or recrystallization is recommended, with monitoring by TLC or HPLC .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • NMR : 19F^{19}\text{F} and 13C^{13}\text{C} NMR resolve fluorinated and chlorinated positions, though 1H^{1}\text{H} NMR may show coupling due to adjacent halogens .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (predicted 184.57 g/mol) and isotopic patterns from Cl/F .
  • IR : Strong C=O stretch (~1700 cm⁻¹) and C-F/C-Cl vibrations (~1100–500 cm⁻¹) .

Q. How does the electronic influence of the 2-chlorophenyl and 2-fluoro groups affect the compound’s reactivity?

  • The electron-withdrawing Cl and F substituents deactivate the aromatic ring, directing electrophilic attacks to meta/para positions. The α,β-unsaturated ketone system facilitates conjugate additions or cycloadditions, with fluorine enhancing electrophilicity at the β-carbon .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX software address them?

  • Halogen atoms (Cl/F) may cause disorder or twinning. SHELXL refinement allows for anisotropic displacement parameters and twin-law corrections. High-resolution data (≤1.0 Å) and HKLF 5 formatting improve model accuracy. Example: Similar chlorophenyl-fluoropropenones required 98.5% completeness for reliable refinement .

Q. How can computational methods predict the compound’s stability and reactivity in diverse environments?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. MD simulations assess thermal stability (e.g., decomposition above 200°C). Predicted pKa (-0.31 ± 0.42) suggests high electrophilicity under acidic conditions .

Q. What strategies resolve contradictions in reaction yield data when varying catalysts or solvents?

  • Statistical Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, solvent polarity). For example, AlCl₃ vs. FeCl₃ may alter yields by 15–20% due to Lewis acidity differences. Pareto charts prioritize variables, while ANOVA validates significance (p < 0.05) .

Q. How do intermolecular interactions (e.g., halogen bonding) influence solid-state properties?

  • X-ray crystallography reveals Cl⋯F (3.1–3.3 Å) and C=O⋯H-C interactions, affecting melting points and solubility. Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% Cl⋯F contacts in analogous structures) .

Q. What role does this compound play as an intermediate in pharmaceutical synthesis?

  • It serves as a precursor for anticonvulsants (e.g., cenobamate analogs) via nucleophilic substitution at the ketone or alkene. Fluorine enhances metabolic stability in drug candidates, as seen in tetrazole-containing derivatives .

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